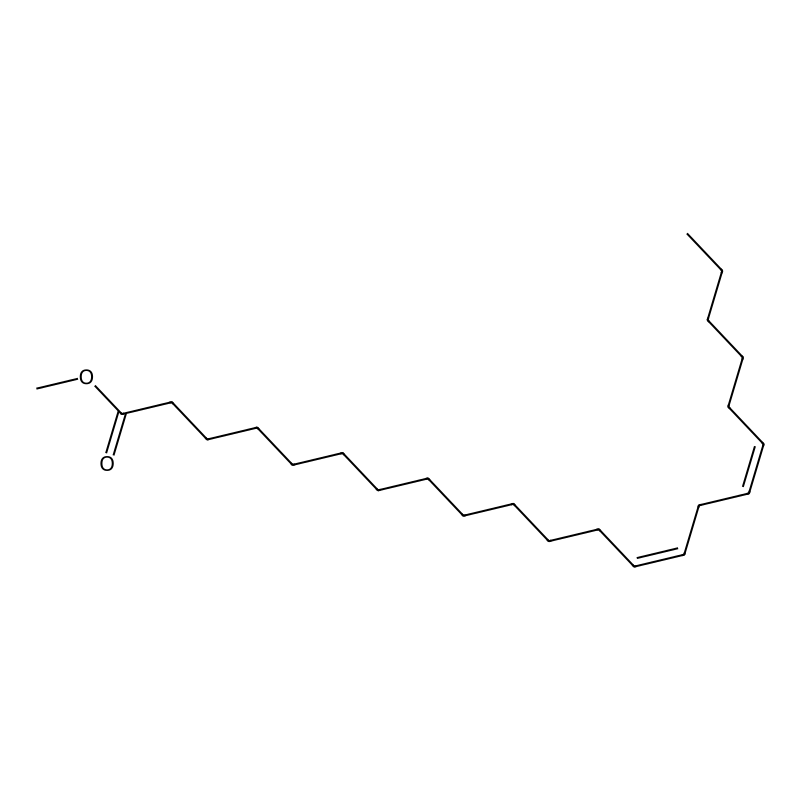

(13Z,16Z)-Methyl docosa-13,16-dienoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker Potential

Docosa-13,16-dienoic acid is present in some marine sources and may serve as a biomarker for these organisms []. Biomarkers are measurable indicators of the presence or origin of something, and docosa-13,16-dienoic acid could potentially be used to identify the presence of specific marine organisms in a sample.

Cellular Function

Research suggests some fatty acids, including those with a similar structure to docosa-13,16-dienoic acid, may play a role in cell signaling and inflammation []. More research is needed to determine the specific function of docosa-13,16-dienoic acid in these processes.

Limitations of Current Knowledge

It's important to note that research on (13Z,16Z)-Methyl docosa-13,16-dienoate itself is scarce. While the docosa-13,16-dienoic acid component has received some attention, further investigation is needed to understand the specific properties and applications of (13Z,16Z)-Methyl docosa-13,16-dienoate.

Future Directions

Given the potential of docosa-13,16-dienoic acid as a biomarker and its possible involvement in cellular processes, future research on (13Z,16Z)-Methyl docosa-13,16-dienoate could focus on:

- Isolating and purifying the compound from natural sources.

- Investigating its biological effects on cells and organisms.

- Exploring its potential applications in diagnostics or therapeutics.

(13Z,16Z)-Methyl docosa-13,16-dienoate is a fatty acid methyl ester characterized by its molecular formula . This compound is a derivative of docosadienoic acid, notable for possessing two double bonds located at the 13th and 16th carbon positions in the Z configuration. This structural configuration imparts unique chemical properties and biological activities, making it a subject of interest in various fields of research, including biochemistry and pharmacology .

- Oxidation: The double bonds may be oxidized to generate epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid for epoxidation and osmium tetroxide for dihydroxylation.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The ester group can participate in nucleophilic substitution reactions to yield different derivatives, utilizing nucleophiles such as amines or alcohols under basic conditions .

The major products formed from these reactions include:

- Oxidation: Epoxides and diols.

- Reduction: Alcohols.

- Substitution: Various substituted esters and amides.

Research indicates that (13Z,16Z)-Methyl docosa-13,16-dienoate exhibits significant biological activity. It functions as a long-chain unsaturated fatty acid anion, which plays a role in lipid metabolism and cellular signaling pathways. Studies have suggested potential therapeutic effects, particularly in anti-inflammatory and anti-cancer contexts. The compound's unique structure allows it to interact specifically with certain enzymes and receptors, enhancing its relevance in biomedical research .

The synthesis of (13Z,16Z)-Methyl docosa-13,16-dienoate typically involves the following methods:

- Esterification: The primary method involves the esterification of docosadienoic acid with methanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is performed under reflux conditions to ensure complete conversion.

- Industrial Production: On an industrial scale, the production process includes the extraction of docosadienoic acid from natural sources followed by its esterification with methanol. The process is optimized for maximum yield and purity through multiple purification steps like distillation and crystallization .

(13Z,16Z)-Methyl docosa-13,16-dienoate has various applications across different fields:

- Analytical Chemistry: It serves as a reference standard for identifying and quantifying fatty acid methyl esters.

- Biological Research: The compound is studied for its implications in lipid metabolism and signaling pathways.

- Pharmaceuticals: Ongoing research aims to explore its potential therapeutic effects against inflammation and cancer.

- Industry: It is utilized in formulating cosmetics, lubricants, and biofuels due to its favorable chemical properties .

Studies on the interactions of (13Z,16Z)-Methyl docosa-13,16-dienoate with biological systems have revealed its role as a signaling molecule in lipid metabolism. Its interactions with various enzymes and receptors are being investigated to understand its potential therapeutic applications better. These studies highlight the compound's importance in developing new treatments for metabolic disorders and inflammatory diseases .

Several compounds share structural similarities with (13Z,16Z)-Methyl docosa-13,16-dienoate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl oleate | Monounsaturated fatty acid methyl ester | Contains a single double bond at the 9th position |

| Methyl linoleate | Polyunsaturated fatty acid methyl ester | Two double bonds at the 9th and 12th positions |

| Methyl linolenate | Polyunsaturated fatty acid methyl ester | Three double bonds at the 9th, 12th, and 15th positions |

| Methyl docosahexaenoate | Polyunsaturated fatty acid methyl ester | Six double bonds across the carbon chain |

The uniqueness of (13Z,16Z)-Methyl docosa-13,16-dienoate lies in its specific double bond positions (at the 13th and 16th carbons) and configuration (both Z), which confer distinct chemical reactivity and biological properties compared to other similar compounds. Its structural characteristics allow for targeted interactions within biological systems that may not be achievable with other fatty acid derivatives .